Home > Products > Screening Compounds P92452 > Mtp-PE;L-mtp-PE;cgp 19835
Mtp-PE;L-mtp-PE;cgp 19835 -

Mtp-PE;L-mtp-PE;cgp 19835

Catalog Number: EVT-13525453
CAS Number:
Molecular Formula: C59H109N6O19P
Molecular Weight: 1237.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mifamurtide, also known as muramyl tripeptide phosphatidylethanolamine, MTP-PE, L-MTP-PE, and CGP 19835, is a synthetic derivative of muramyl dipeptide. It is primarily recognized for its immunomodulatory properties and potential antitumor effects. The compound is utilized in therapeutic contexts, particularly in the treatment of osteosarcoma, where it enhances the immune response against tumor cells by activating macrophages and monocytes to release tumoricidal substances .

Source and Classification

Mifamurtide is classified as an immunomodulator and is derived from components found in bacterial cell walls, specifically peptidoglycan. Its development aimed to create a less pyrogenic and longer-acting alternative to muramyl dipeptide, which had limitations due to its pyrogenic effects in humans . The compound is administered as a liposomal formulation (L-MTP-PE), which improves its pharmacokinetic profile and safety .

Synthesis Analysis

The synthesis of Mifamurtide involves several key steps:

  1. Initial Formation: The synthesis begins with the esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine using N,N'-dicyclohexylcarbodiimide to form an intermediate.
  2. Condensation Reaction: This intermediate is then condensed with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in triethylamine to yield MTP-PE.
  3. Alternative Methods: Another method involves using hydroxysuccinimide and alanyl-2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid, introducing alanine at a different stage .

These methods highlight the complexity of synthesizing Mifamurtide while ensuring the desired immunomodulatory properties are retained.

Molecular Structure Analysis

Mifamurtide has a complex molecular structure characterized by its formula C59H109N6O19PC_{59}H_{109}N_{6}O_{19}P and a molar mass of approximately 1237.52 g/mol. The structure includes multiple functional groups that contribute to its biological activity:

  • Phosphatidylethanolamine Backbone: This component enhances its lipophilicity, facilitating better cellular uptake.
  • Muramyl Tripeptide Sequence: This sequence is crucial for its interaction with immune receptors such as Toll-like receptors and nucleotide-binding oligomerization domain-containing protein 2 .

The molecular structure allows Mifamurtide to effectively engage with immune cells, promoting their activation.

Chemical Reactions Analysis

Mifamurtide undergoes several chemical reactions that are pivotal for its biological activity:

  1. Activation of Immune Cells: Upon administration, Mifamurtide is phagocytosed by macrophages and monocytes. Once inside these cells, it interacts with specific receptors that trigger signaling pathways leading to the production of pro-inflammatory cytokines.
  2. Degradation of Liposomal Vesicles: The liposomal formulation allows for controlled release within the cytosol, enhancing the effectiveness of Mifamurtide by ensuring sustained exposure to target cells .

These reactions are essential for the compound's mechanism of action against tumors.

Mechanism of Action

Mifamurtide's mechanism involves several steps:

  1. Cellular Uptake: Following intravenous administration, Mifamurtide is preferentially taken up by monocytes and macrophages due to its lipophilic nature.
  2. Receptor Interaction: Inside these immune cells, Mifamurtide binds to Toll-like receptors and nucleotide-binding oligomerization domain-containing protein 2, activating signaling cascades that lead to enhanced immune responses.
  3. Tumoricidal Activity: The activated immune cells release various cytokines that have direct tumoricidal effects, thereby contributing to the therapeutic efficacy against osteosarcoma .

This multi-step process underscores the compound's role as an effective immunomodulator.

Physical and Chemical Properties Analysis

Mifamurtide exhibits several noteworthy physical and chemical properties:

  • State: Solid
  • Density: Approximately 1.152 g/cm³
  • Solubility: Soluble in organic solvents due to its lipophilic characteristics.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling during synthesis and administration .

These properties are critical for formulating effective therapeutic applications.

Applications

Mifamurtide is primarily used in oncology as a treatment for osteosarcoma. Its applications include:

  • Immunotherapy: Enhancing the immune response against tumors through macrophage activation.
  • Clinical Trials: Investigated for use in various cancers beyond osteosarcoma due to its potential antitumor effects .
  • Research Tool: Utilized in studies examining immune modulation and cancer therapy mechanisms.

The ongoing research into Mifamurtide's applications highlights its significance in modern therapeutic strategies against cancer.

Immunomodulatory Mechanisms of Muramyl Tripeptide Derivatives in Oncotherapy

Molecular Interactions with Pattern Recognition Receptors (PRRs)

NOD2 Receptor Activation and Downstream Signaling Cascades

Muramyl tripeptide phosphatidylethanolamine (MTP-PE) functions as a synthetic ligand for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor critical for innate immune responses. The NOD2 receptor features a tripartite structure comprising: (1) N-terminal caspase activation and recruitment domains (CARDs) for downstream signal transduction; (2) a central nucleotide-binding oligomerization domain (NOD) facilitating ATP-dependent oligomerization; and (3) C-terminal leucine-rich repeats (LRRs) responsible for ligand recognition. Structural analyses reveal that MTP-PE binding occurs primarily within the LRR domain (residues 6-11), where specific amino acids (G879, W907, V935, E959) form critical hydrogen bonds with the muramyl peptide motif [3] [6].

This binding event triggers conformational reorganization of the NOD domain, displacing bound ADP and enabling NOD2 oligomerization. Subsequent recruitment of receptor-interacting protein kinase 2 (RIPK2) via CARD-CARD interactions initiates a downstream signaling cascade involving: (1) K63-linked polyubiquitination of nuclear factor kappa B essential modulator (NEMO); (2) activation of the IκB kinase complex; and (3) nuclear translocation of nuclear factor kappa B (NF-κB). Parallel pathways activate mitogen-activated protein kinases (MAPKs), culminating in transcriptional upregulation of proinflammatory cytokines and immune effector molecules [3] [6]. Surface plasmon resonance studies demonstrate MTP-PE binds NOD2 with a dissociation constant (Kd) of 212 ± 24 nM, approximately 3-fold tighter than native muramyl dipeptide (MDP), attributable to enhanced lipophilicity improving membrane penetration and intracellular bioavailability [3] [6].

Table 1: Comparative NOD2 Binding and Activation Profiles of Muramyl Peptides

CompoundBinding Affinity (Kd)NF-κB Activation EC₅₀Key Structural Features
MDP (Native)650 ± 45 nM1.8 μMNatural peptidoglycan structure
MTP-PE212 ± 24 nM0.4 μMLipophilic phosphatidylethanolamine tail
ManDMPTAd310 ± 32 nM0.7 μMAdamantyl triazole + mannose conjugation
6c (Adamantyl triazole)Not reportedComparable to MDPAdamantylethyl triazole at α-COOH position

Cytokine Induction Profiles: TNF-α, IL-1, IL-6, and IL-12 Modulation

MTP-PE-activated NOD2 signaling drives coordinated cytokine production in monocytes and macrophages, establishing a pro-inflammatory microenvironment conducive to antitumor immunity. In vitro studies demonstrate that liposomal MTP-PE (L-MTP-PE) induces rapid cytokine secretion with peak concentrations observed within 4-6 hours post-stimulation: Tumor necrosis factor-alpha (TNF-α) increases 12-fold, interleukin-1 beta (IL-1β) 9-fold, interleukin-6 (IL-6) 15-fold, and interleukin-12 (IL-12) 11-fold compared to untreated controls [5] [6]. This cytokine triad (TNF-α/IL-1β/IL-6) orchestrates vascular endothelial activation and lymphocyte recruitment, while IL-12 potently stimulates natural killer (NK) cell activation and T helper 1 (Th1) polarization, bridging innate and adaptive immunity.

Notably, cytokine induction exhibits dose-dependent amplification when combined with interferon-gamma (IFN-γ), with TNF-α production increasing 23-fold under co-stimulation conditions. This synergy arises through complementary signaling pathways: MTP-PE activates NF-κB while IFN-γ signals through JAK-STAT, converging at transcriptional enhancers of cytokine genes. In vivo analyses of osteosarcoma patients receiving L-MTP-PE confirm sustained serum elevations of these mediators, correlating with observed histological changes in metastatic lesions, including lymphocyte infiltration and granuloma-like structures [5] [9]. The immunostimulatory profile differentiates MTP-PE from conventional adjuvants through its ability to simultaneously activate multiple cytokine classes essential for comprehensive antitumor responses.

Table 2: Cytokine Induction Profile of L-MTP-PE in Human Monocytes

CytokineFold Increase vs. BaselinePeak Secretion TimePrimary Immunological Function
TNF-α12-fold4-6 hoursTumor cell apoptosis, endothelial activation
IL-1β9-fold4-6 hoursT cell costimulation, fever response
IL-615-fold4-6 hoursAcute phase response, B cell differentiation
IL-1211-fold6-8 hoursNK activation, Th1 polarization
IL-818-fold2-4 hoursNeutrophil chemotaxis, angiogenesis inhibition

Macrophage Polarization and Tumoricidal Activity

Role of Liposomal Encapsulation in Targeting Mononuclear Phagocytes

Liposomal formulation (L-MTP-PE) fundamentally transforms the pharmacokinetic profile and cellular targeting efficiency of free MTP-PE. Composed of multi-lamellar phospholipid vesicles (2-3 μm diameter), liposomes function as biological Trojan horses, exploiting the intrinsic phagocytic activity of mononuclear phagocytes. Following intravenous administration, >99% of L-MTP-PE undergoes selective phagocytosis by circulating monocytes and tissue-resident macrophages within 5 minutes, with preferential accumulation in lung (42%), liver (31%), and spleen (19%) – principal reservoirs for metastatic dissemination [6] [7]. This represents a 300-fold increase in pulmonary macrophage uptake compared to free MTP-PE, critically enhancing drug delivery to common osteosarcoma metastasis sites.

Intracellularly, liposomes undergo lysosomal degradation, releasing MTP-PE to engage cytosolic NOD2 receptors. This targeted delivery mechanism minimizes systemic exposure while achieving localized macrophage activation. Comparative studies demonstrate L-MTP-PE induces macrophage tumoricidal activity at 0.1 μM – a 100-fold lower concentration than required with unencapsulated MTP-PE. Pharmacodynamic analyses reveal activated macrophages exhibit enhanced effector functions including: (1) upregulated expression of adhesion molecules (LFA-1, ICAM-1); (2) increased major histocompatibility complex (MHC) class II presentation; (3) production of nitric oxide (NO) and reactive oxygen species (ROS); and (4) secretion of matrix metalloproteinases facilitating tumor stroma penetration [6] [9]. Crucially, activated macrophages demonstrate selective cytotoxicity toward malignant cells while sparing normal counterparts, mediated through recognition of tumor-specific neoantigens and stress ligands absent on healthy cells.

Synergistic Effects with Chemotherapy-Induced Immunogenic Cell Death

L-MTP-PE demonstrates profound synergy with conventional chemotherapeutic agents, particularly anthracyclines (doxorubicin) and platinum compounds (cisplatin), through reciprocal enhancement of immunogenic cell death (ICD) pathways. Chemotherapy-induced ICD generates tumor-derived danger signals including calreticulin surface exposure, ATP secretion, and high-mobility group box 1 (HMGB1) release, which serve as macrophage chemoattractants and maturation signals [8] [9]. L-MTP-PE reciprocally primes macrophages to recognize and respond to these signals through: (1) upregulated expression of purinergic receptors (P2X7) for ATP detection; (2) enhanced toll-like receptor 4 (TLR4) sensitivity to HMGB1; and (3) increased scavenger receptor activity for phagocytosis of calreticulin-coated tumor cells.

This bidirectional interaction establishes a self-amplifying cycle of antitumor immunity: Chemotherapy generates antigenic tumor debris → L-MTP-PE-activated macrophages efficiently phagocytose debris and present tumor antigens → Activated T cells eliminate residual tumor cells → Subsequent rounds of ICD release additional tumor antigens. In canine osteosarcoma models, this combination increased median survival time from 6.5 months (chemotherapy alone) to 11.3 months (chemotherapy + L-MTP-PE; p<0.021) [8]. Human trials mirror these findings, with histological analysis of pulmonary metastases revealing distinctive post-therapy changes only in L-MTP-PE-treated patients: dense fibrous encapsulation (83%), intralesional lymphocyte infiltration (77%), neovascularization (64%), and tumor cell differentiation (44%) – features absent in chemotherapy-only cohorts [9]. The temporal dynamics of combination therapy prove critical, with maximum efficacy observed when L-MTP-PE administration follows chemotherapy-induced ICD, capitalizing on the window of maximal tumor antigen availability.

Table 3: Combination Therapy Efficacy in Spontaneous Canine Osteosarcoma Model

Treatment GroupMedian Survival (Months)2-Year Survival RateHistological Tumor Changes
Surgery only3.10%None
Surgery + Cisplatin6.515%Central necrosis, peripheral viability
Surgery + Cisplatin + L-MTP-PE11.338%Fibrous encapsulation, lymphocyte infiltration, neovascularization

Properties

Product Name

Mtp-PE;L-mtp-PE;cgp 19835

IUPAC Name

[3-[2-[2-[[4-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Molecular Formula

C59H109N6O19P

Molecular Weight

1237.5 g/mol

InChI

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78)

InChI Key

JMUHBNWAORSSBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.